2,4-Diethyl-1,5-pentanediol
Overview
Description
2,4-Diethyl-1,5-pentanediol is a chemical compound that has been utilized in the synthesis of a new polyester polyol, which in turn is used to create polyurethane with notable properties. The presence of two ethyl groups as side chains in this diol contributes to the unique characteristics of the resulting polyurethane, such as excellent hydrolysis resistance and flexibility .
Synthesis Analysis
The synthesis of polyurethane from 2,4-diethyl-1,5-pentanediol involves creating a polyester polyol that incorporates the diol as a key component. This process results in a polyurethane that stands out for its superior hydrolysis resistance when compared to polyurethanes derived from common diols or those touted as hydrolysis-resistant. The synthesis method highlights the importance of the side chain structure in the diol for achieving the desired properties in the final polyurethane product .
Molecular Structure Analysis
While the provided papers do not directly analyze the molecular structure of 2,4-diethyl-1,5-pentanediol, the synthesis of related compounds, such as diethyl-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido]pentanedioate, involves detailed structural characterization. Techniques such as IR, 1H NMR, and single crystal X-ray diffraction are employed to determine the crystal structure and confirm the molecular configuration of the synthesized compounds .
Chemical Reactions Analysis
The chemical reactivity of compounds related to 2,4-diethyl-1,5-pentanediol is demonstrated in the thermal rearrangement of diethylamino-5-(m-methoxyphenoxy)-pent-2-yne, which yields various products through a proposed mechanism. Although this reaction does not directly involve 2,4-diethyl-1,5-pentanediol, it showcases the type of chemical transformations that can occur with diethyl-substituted pentane derivatives .
Physical and Chemical Properties Analysis
The polyurethane synthesized from 2,4-diethyl-1,5-pentanediol exhibits excellent hydrolysis resistance, which is a significant physical property, especially for materials exposed to moisture. Additionally, the mechanical properties of this polyurethane are noteworthy, as it is described as the most flexible and having the lowest hardness among the synthesized polyurethanes. These properties are likely influenced by the molecular structure of the diol, particularly the presence of the ethyl side chains .
Scientific Research Applications
Polymer Industry
- Field : Polymer Science
- Application : 2,4-Diethyl-1,5-pentanediol is a compound of notable interest in the polymer industry, as it allows the manufacture of polyesters and polyurethanes via a more economic and sustainable pathway than analogues, such as 1,4-butanediol and 1,6-hexanediol . It can also be used as a monomer for the synthesis of biocompatible polyesters, polycarbonates and polyurethanes .
Chemical Synthesis
- Field : Chemical Synthesis
- Application : The substance can be synthesized from ethylhexenal and formaldehyde followed by hydrogenation .
Cosmetics
properties
IUPAC Name |
2,4-diethylpentane-1,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2/c1-3-8(6-10)5-9(4-2)7-11/h8-11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRJDENLRJHEJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(CC)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40886249 | |
Record name | 1,5-Pentanediol, 2,4-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40886249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diethyl-1,5-pentanediol | |
CAS RN |
57987-55-0 | |
Record name | 2,4-Diethyl-1,5-pentanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57987-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Pentanediol, 2,4-diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057987550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Pentanediol, 2,4-diethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,5-Pentanediol, 2,4-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40886249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-diethyl-1,5-pentanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.766 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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